molecular formula C19H19ClFN3O3 B2444577 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione CAS No. 2034577-17-6

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione

Cat. No. B2444577
CAS RN: 2034577-17-6
M. Wt: 391.83
InChI Key: LFYRZUYIBMQBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H19ClFN3O3 and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Research in chemical synthesis often explores the formation of complex molecules, including those with chlorophenyl, fluoropyrimidinyl, and piperidinyl groups. For instance, studies on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) demonstrate the types of chemical reactions and synthesis methods that might be applicable to the compound (H. Nishino et al., 1991). Similarly, research on the synthesis and characterization of β-diketonato-ruthenium(II)-polypyridyl sensitizers provides insights into how such complex molecules are synthesized and characterized (A. Islam et al., 2006).

Heterocyclic Chemistry

The compound's structure suggests its relevance to heterocyclic chemistry, where molecules containing rings with at least one atom other than carbon play a crucial role. Research in this field includes the synthesis of diverse heterocyclic compounds, which could parallel the synthesis of the given compound. For example, the study on photo redox-mediated synthesis of 1,4-diphenyl substituted butane-1,4-dione showcases the types of reactions and catalysts involved in creating complex heterocyclic molecules (Santu Das et al., 2016).

Material Science and Photocatalysis

Compounds with complex structures, similar to the one , often find applications in material science and photocatalysis. Research into new materials for dye-sensitized solar cells, for instance, involves synthesizing and characterizing molecules with specific light-absorbing properties, which might be similar to the potential applications of the compound (A. Islam et al., 2006).

Drug Discovery and Biological Studies

While the request specifically excludes drug use and dosage, it's worth noting that compounds with similar complexity are often subjects of drug discovery and biological studies, where their interactions with biological targets are explored. For instance, research on antagonists of the human CCR5 receptor involves synthesizing complex molecules to study their potential as anti-HIV-1 agents, which highlights the type of biological applications such compounds might have (P. Finke et al., 2001).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c20-14-5-3-13(4-6-14)17(25)7-8-18(26)24-9-1-2-16(12-24)27-19-22-10-15(21)11-23-19/h3-6,10-11,16H,1-2,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRZUYIBMQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione

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